2-[(5-chloroquinolin-8-yl)oxy]-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide
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Description
2-[(5-chloroquinolin-8-yl)oxy]-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C18H13ClN4O3 and its molecular weight is 368.78. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit antimicrobial potential against various pathogens .
Mode of Action
It is likely that it interacts with its targets, leading to changes that inhibit the growth or function of the pathogens .
Biochemical Pathways
Similar compounds have been known to interfere with the normal functioning of pathogens, leading to their inhibition .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how effectively it can reach its targets and exert its effects .
Result of Action
Based on the antimicrobial potential of similar compounds, it can be inferred that it likely leads to the inhibition or death of pathogens .
Properties
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3/c19-12-4-6-15(17-11(12)2-1-7-20-17)26-9-16(24)21-10-3-5-13-14(8-10)23-18(25)22-13/h1-8H,9H2,(H,21,24)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRPGPSUUVPIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=O)NC3=CC4=C(C=C3)NC(=O)N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.